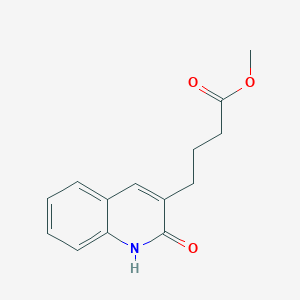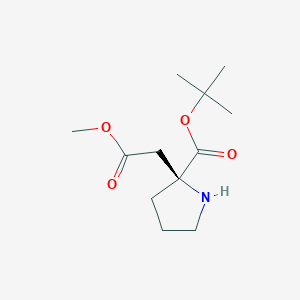
Trimethylsilyl prop-2-en-1-yl(trimethylsilyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethylsilyl prop-2-en-1-yl(trimethylsilyl)carbamate is an organosilicon compound characterized by the presence of trimethylsilyl groups. These groups are known for their chemical inertness and large molecular volume, making them useful in various applications . The compound is not commonly found in nature and is typically synthesized for specific research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trimethylsilyl prop-2-en-1-yl(trimethylsilyl)carbamate involves the reaction of 3-bromo-1-(trimethylsilyl)prop-1-yne with corresponding organylselenolates and sodium selenide generated from diorganyl diselenides or elemental selenium by the action of sodium tetrahydridoborate . This method is efficient and selective, allowing for the production of previously unknown organosilicon compounds.
Industrial Production Methods
The use of trimethylsilylating agents such as trimethylsilyl chloride and bis(trimethylsilyl)acetamide is common in industrial applications .
Chemical Reactions Analysis
Types of Reactions
Trimethylsilyl prop-2-en-1-yl(trimethylsilyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Trimethylsilyl chloride or bis(trimethylsilyl)acetamide for introducing trimethylsilyl groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding alcohols or ketones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Trimethylsilyl prop-2-en-1-yl(trimethylsilyl)carbamate has several scientific research applications:
Biology: Employed in the synthesis of biologically active compounds, including potential drug candidates.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which trimethylsilyl prop-2-en-1-yl(trimethylsilyl)carbamate exerts its effects involves the interaction of its trimethylsilyl groups with various molecular targets. These interactions can influence the reactivity and stability of the compound, making it useful as a reagent in chemical synthesis. The exact molecular pathways involved depend on the specific application and conditions used .
Comparison with Similar Compounds
Similar Compounds
3-(Trimethylsilyl)prop-2-yn-1-yl selenides: Similar in structure but contains selenium instead of carbamate.
Trimethylsilyl chloride: Commonly used for introducing trimethylsilyl groups.
Bis(trimethylsilyl)acetamide: Another reagent for trimethylsilylation.
Uniqueness
Trimethylsilyl prop-2-en-1-yl(trimethylsilyl)carbamate is unique due to its specific combination of trimethylsilyl groups and carbamate functionality. This combination provides distinct reactivity and stability characteristics, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
51041-98-6 |
|---|---|
Molecular Formula |
C10H23NO2Si2 |
Molecular Weight |
245.47 g/mol |
IUPAC Name |
trimethylsilyl N-prop-2-enyl-N-trimethylsilylcarbamate |
InChI |
InChI=1S/C10H23NO2Si2/c1-8-9-11(14(2,3)4)10(12)13-15(5,6)7/h8H,1,9H2,2-7H3 |
InChI Key |
WUXKLSDIJVFUIO-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)N(CC=C)C(=O)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


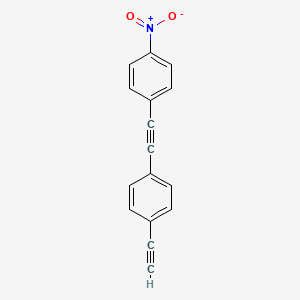
![N-(Naphtho[1,2-b]thiophen-2-yl)acetamide](/img/structure/B11868218.png)
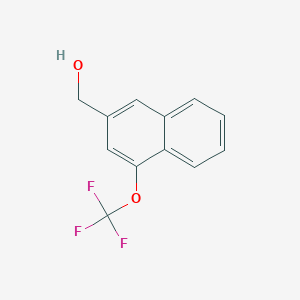
![(R)-7-Amino-5-(4-methoxybenzyl)-5-azaspiro[2.4]heptan-4-one](/img/structure/B11868230.png)
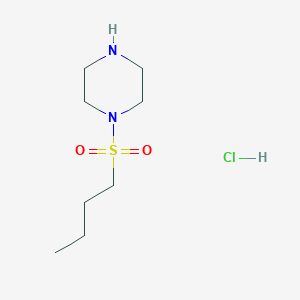
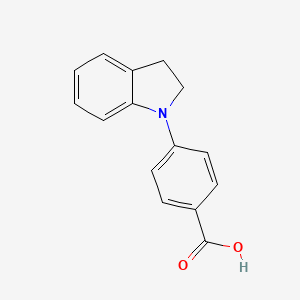
![4,6-Dichloro-1-isobutyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11868238.png)

![1-(3-Cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-3-methylbutan-1-amine](/img/structure/B11868256.png)

![5H-Spiro[furo[3,4-b]pyridine-7,4'-piperidin]-5-one hydrochloride](/img/structure/B11868262.png)

